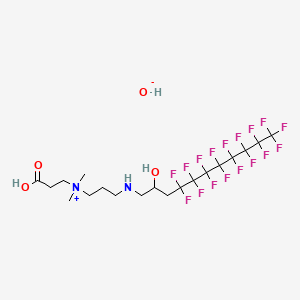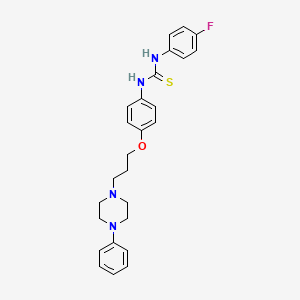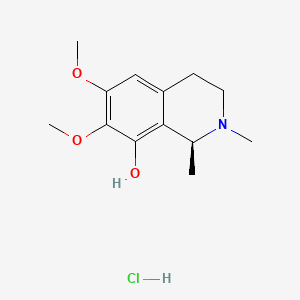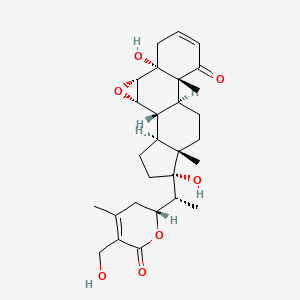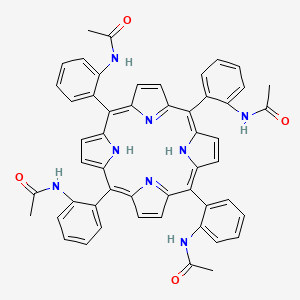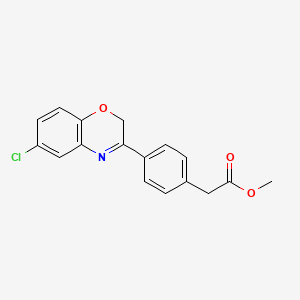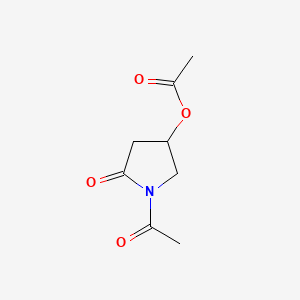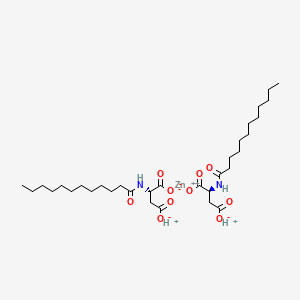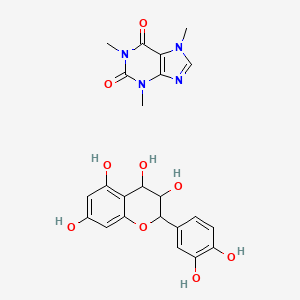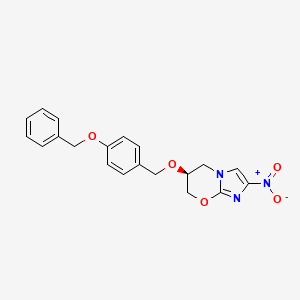
(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitro group, phenylmethoxy groups, and an imidazolo-oxazaperhydroine core, which may contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” typically involves multi-step organic reactions. The process may start with the preparation of the imidazolo-oxazaperhydroine core, followed by the introduction of the nitro group and phenylmethoxy substituents. Common reagents and catalysts used in these reactions include nitrating agents, protecting groups, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenylmethoxy groups can be cleaved under reductive conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may produce various substituted imidazolo-oxazaperhydroine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the nitro group and phenylmethoxy substituents may contribute to its interaction with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers or pharmaceuticals. Its unique chemical properties may also make it useful in various industrial processes, such as catalysis or material science.
Wirkmechanismus
The mechanism of action of “(3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine” would depend on its specific interactions with molecular targets. The nitro group may participate in redox reactions, while the phenylmethoxy groups may contribute to binding interactions with proteins or other biomolecules. The imidazolo-oxazaperhydroine core may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-6-Nitro-3-((4-methoxyphenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
- (3S)-6-Nitro-3-((4-(phenylmethoxy)phenyl)methoxy)-2H,3H,4H-imidazolo(2,1-b)1,3-oxazaperhydroine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and core structure. This combination may result in unique chemical properties and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
187235-28-5 |
|---|---|
Molekularformel |
C20H19N3O5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(6S)-2-nitro-6-[(4-phenylmethoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C20H19N3O5/c24-23(25)19-11-22-10-18(14-28-20(22)21-19)27-13-16-6-8-17(9-7-16)26-12-15-4-2-1-3-5-15/h1-9,11,18H,10,12-14H2/t18-/m0/s1 |
InChI-Schlüssel |
UUWGSZMZJOZWCU-SFHVURJKSA-N |
Isomerische SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


